N-[4-(1,1-dimethylethyl)benzoyl]leucine
Description
Properties
IUPAC Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-11(2)10-14(16(20)21)18-15(19)12-6-8-13(9-7-12)17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,19)(H,20,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDJYPWEBICQHN-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine typically involves the acylation of leucine with 4-(1,1-dimethylethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dimethylethyl)benzoyl]leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Biochemical Applications
Protein Synthesis and Muscle Recovery
Leucine is well-documented for its role in stimulating protein synthesis in skeletal muscle. Research indicates that leucine enhances the activation of the mTORC1 pathway, which is critical for muscle growth and recovery post-exercise. Studies have shown that leucine can significantly increase protein synthesis rates in neonatal muscle tissues by activating downstream effectors involved in mRNA translation .
Table 1: Effects of Leucine on Protein Synthesis
| Study Reference | Subject | Leucine Dosage | Observed Effect |
|---|---|---|---|
| Neonates | Infusion of leucine | Increased protein synthesis via mTORC1 activation | |
| Adults | Varies | Enhanced recovery post-exercise |
Pharmaceutical Applications
Drug Delivery Systems
N-[4-(1,1-dimethylethyl)benzoyl]leucine has potential applications in drug delivery systems. For instance, it has been explored as a conjugate for attaching chemotherapeutic agents like daunorubicin to poly-L-aspartic acid. This approach aims to improve tumor targeting and uptake, enhancing therapeutic efficacy while minimizing systemic toxicity .
Table 2: Drug Conjugates Using this compound
| Drug Compound | Conjugate Type | Application Area |
|---|---|---|
| Daunorubicin | Poly-L-aspartic acid | Cancer treatment |
| Other Chemotherapeutics | Various polymers | Targeted drug delivery |
Mechanistic Studies
Chymotrypsin Inhibition
Research has also focused on the inhibitory effects of compounds related to this compound on enzymes such as chymotrypsin. These studies are crucial for understanding how modifications to amino acids can alter enzyme activity and stability, which has implications for designing enzyme inhibitors in therapeutic contexts .
Table 3: Enzyme Inhibition Studies
| Enzyme | Inhibitor Type | Effect Observed |
|---|---|---|
| Chymotrypsin | Carbobenzyloxy-leucine-tyrosine-chloromethylketone | Reduced enzymatic activity |
Mechanism of Action
The mechanism of action of N-[4-(1,1-dimethylethyl)benzoyl]leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity and potency of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-Butyl Benzoyl/Acyl Derivatives
N-[4-(1,1-Dimethylethyl)benzoyl]-N-methylglycine
- CAS : 926261-74-7
- Formula: C₁₆H₂₁NO₃
- Molecular Weight : 275.34 g/mol
- This modification may enhance solubility but reduce target affinity compared to the leucine derivative .
Guanosine, N-[4-(1,1-dimethylethyl)benzoyl]-6-S-2-pyridinyl-6-thio
- CAS : 108324-78-3
- Formula : C₂₆H₂₈N₆O₅S
- Molecular Weight : 536.60 g/mol
- Key Difference: Incorporates a guanosine backbone with a tert-butyl benzoyl group and a pyridinyl-thio modification. Used in nucleoside analog research, highlighting the tert-butyl group’s role in enhancing membrane permeability .
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| N-[4-(1,1-Dimethylethyl)benzoyl]leucine | 2241925-37-9 | C₁₇H₂₅NO₃ | 291.39 | Leucine backbone with tert-butyl benzoyl group |
| N-[4-(1,1-Dimethylethyl)benzoyl]-N-methylglycine | 926261-74-7 | C₁₆H₂₁NO₃ | 275.34 | Methylglycine substitution reduces steric bulk |
| Guanosine derivative | 108324-78-3 | C₂₆H₂₈N₆O₅S | 536.60 | Nucleoside analog with enhanced permeability |
Tert-Butyl-Containing Amino Acid Derivatives
L-Leucine, N-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-
- CAS : 159856-00-5
- Formula: C₁₆H₂₅NO₄S
- Molecular Weight : 327.44 g/mol
- This alters interaction with enzymes or receptors compared to the benzoyl analog .
Z-Leu-OH (N-[(Benzyloxy)carbonyl]-L-leucine)
- CAS: Not specified in evidence
- Formula: C₁₄H₁₉NO₄
- Molecular Weight : 265.31 g/mol
- Key Difference: Uses a benzyloxycarbonyl (Z) protecting group instead of tert-butyl benzoyl. The Z-group is less stable under acidic conditions but easier to remove via hydrogenolysis, making it preferable in peptide synthesis .
Therapeutic Agents with Tert-Butyl Groups
Quizartinib
- CAS: Not provided
- Formula : Contains a tert-butyl isoxazole group (C₂₃H₂₃N₇O₃)
- Therapeutic Use : FLT3 inhibitor for leukemia. The tert-butyl group enhances metabolic stability and target selectivity compared to smaller alkyl groups .
Nelfinavir Mesilate
Physicochemical and Pharmacokinetic Insights
- For example, this compound has a higher logP than Z-Leu-OH due to the tert-butyl substituent .
- Metabolic Stability : Tert-butyl groups resist oxidative metabolism, prolonging half-life. This is evident in Quizartinib, where the tert-butyl isoxazole moiety reduces CYP450-mediated degradation .
- Synthetic Utility : The tert-butyl benzoyl group is less prone to hydrolysis than acetyl or benzyloxycarbonyl groups, making it suitable for stable intermediates .
Biological Activity
N-[4-(1,1-dimethylethyl)benzoyl]leucine, a derivative of leucine, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
This compound is characterized by several key chemical properties:
- Molecular Formula : C₁₃H₁₇NO₃
- Molecular Weight : 235.279 g/mol
- Melting Point : 102-103 °C
- Density : 1.132 g/cm³
- Boiling Point : 458.8 °C at 760 mmHg
These properties indicate that the compound is stable under various conditions, which is essential for its application in biological studies.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activities through various mechanisms, primarily by inhibiting receptor tyrosine kinases (RTKs). For instance:
- Inhibitory Activity : Studies have demonstrated that derivatives can inhibit key RTKs such as EGFR and PDGFR, which are often overexpressed in cancers like chronic myeloid leukemia (CML) and solid tumors. In vitro assays indicated that certain derivatives achieved over 90% inhibition of these kinases at concentrations as low as 10 nM .
- Cell Line Studies : In a comparative study involving multiple cancer cell lines (K-562, HL-60, MCF-7), several compounds derived from benzoyl-leucine showed moderate to significant anti-proliferative effects. For example, compounds with the benzoyl moiety demonstrated effective growth suppression in K-562 cells expressing high levels of Bcr-Abl protein .
Metabolic Effects
The metabolic fate of leucine and its derivatives plays a crucial role in their biological activity. Research indicates that the form in which leucine is consumed affects its retention and metabolic processing:
- Kinetics of Leucine Metabolism : Studies examining the kinetics of L-[1-(13)C]leucine revealed that ingestion alongside other amino acids alters its oxidation rates and nonoxidative disposal . This suggests that this compound may influence metabolic pathways differently based on dietary context.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of this compound and its analogs:
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various benzoyl-leucine derivatives against solid tumors, it was found that certain compounds exhibited IC50 values below 50 µM across multiple cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the benzoyl group significantly impacted biological activity .
Case Study 2: Inhibition of Tyrosine Kinases
Another investigation highlighted the ability of this compound to inhibit Bcr-Abl tyrosine kinase activity in CML models. The study reported a reduction in cell viability correlated with increased concentrations of the compound, reinforcing its potential as a therapeutic agent against resistant forms of leukemia .
Table 1: Summary of Biological Activities
| Compound | Target Kinase | % Inhibition at 10 nM | IC50 (µM) |
|---|---|---|---|
| This compound | EGFR | 92% | <50 |
| Analogue A | PDGFR | 91% | <50 |
| Analogue B | Bcr-Abl | 85% | <40 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[4-(1,1-dimethylethyl)benzoyl]leucine, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via coupling reactions between 4-(1,1-dimethylethyl)benzoic acid derivatives and leucine. Optimizing yields involves using coupling agents like EDC/HOBt under inert conditions (argon/nitrogen), with reaction monitoring via TLC or HPLC. Solvent choice (e.g., DMF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of / NMR to confirm stereochemistry and functional groups (e.g., tert-butyl protons at δ ~1.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Crystallography (single-crystal X-ray) provides definitive structural confirmation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Respiratory protection (N95 masks) is advised for powder handling .
Q. What databases or search strategies are effective for locating peer-reviewed studies on this compound?
- Methodological Answer : Use SciFinder or Reaxys with keywords like CAS No. 2241925-37-9 or "N-[4-(tert-butyl)benzoyl]leucine." Filter results by "synthesis," "biological activity," or "crystallography." Cross-reference citations in PubMed and ACS Publications for pharmacological applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Conduct dose-response assays (e.g., IC determination) under standardized conditions (pH, temperature, cell lines). Use statistical tools (ANOVA, t-tests) to compare datasets. Validate inconsistencies via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodological Answer : Synthesize analogs with modifications to the tert-butyl group or leucine moiety. Test inhibitory activity against target enzymes (e.g., proteases) using fluorogenic substrates. Pair experimental data with molecular docking (AutoDock Vina) to correlate structural changes with binding energy differences .
Q. How can crystallographic data improve the design of this compound derivatives for therapeutic applications?
- Methodological Answer : Analyze X-ray structures (e.g., PDB entries) to identify key interactions (hydrogen bonds, hydrophobic pockets). Modify functional groups to enhance target engagement—e.g., introducing electron-withdrawing groups on the benzoyl ring to strengthen π-π stacking .
Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
